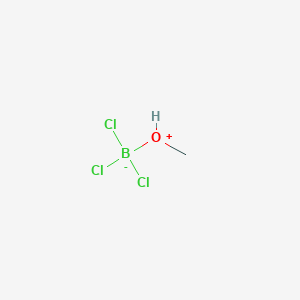
Trichloro(methyloxonio)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro(methyloxonio)borate is an organoboron compound characterized by the presence of a borate anion and a trichloromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trichloro(methyloxonio)borate can be synthesized through the reaction of boron trichloride with methanol under controlled conditions. The reaction typically involves the following steps:
Reaction Setup: Boron trichloride is introduced into a reaction vessel containing methanol.
Reaction Conditions: The reaction is carried out at low temperatures to prevent decomposition and ensure the formation of the desired product.
Product Isolation: The resulting this compound is isolated through distillation or crystallization techniques.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and optimized conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification methods to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: Trichloro(methyloxonio)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state borates.
Reduction: Reduction reactions can convert this compound to lower oxidation state boron compounds.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products:
Oxidation Products: Higher oxidation state borates.
Reduction Products: Lower oxidation state boron compounds.
Substitution Products: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Trichloro(methyloxonio)borate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a labeling agent.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
Trichloro(methyloxonio)borate can be compared with other boron-containing compounds such as boron trichloride and boric acid. While boron trichloride is primarily used as a reagent in organic synthesis, this compound offers unique reactivity due to the presence of the trichloromethyl group. Boric acid, on the other hand, is commonly used for its antiseptic properties but lacks the versatility of this compound in synthetic applications.
Vergleich Mit ähnlichen Verbindungen
- Boron Trichloride
- Boric Acid
- Trimethyl Borate
Eigenschaften
Molekularformel |
CH4BCl3O |
|---|---|
Molekulargewicht |
149.2 g/mol |
IUPAC-Name |
trichloro(methyloxonio)boranuide |
InChI |
InChI=1S/CH4BCl3O/c1-6-2(3,4)5/h6H,1H3 |
InChI-Schlüssel |
QAHZDTFNSUSELM-UHFFFAOYSA-N |
Kanonische SMILES |
[B-]([OH+]C)(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methylenespiro[2.4]heptane](/img/structure/B13819595.png)
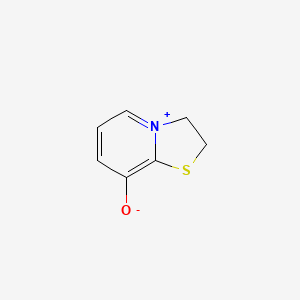


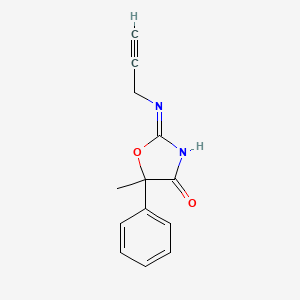

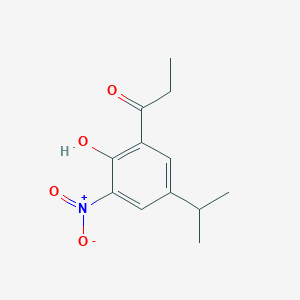
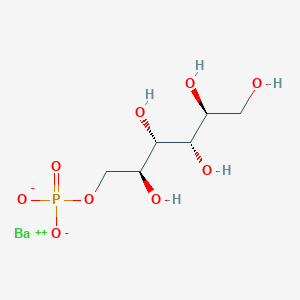
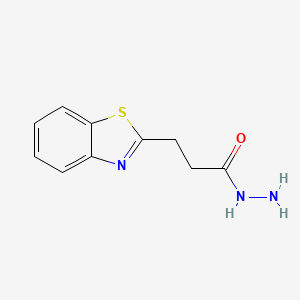
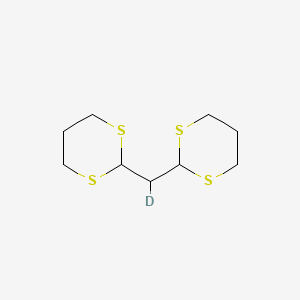
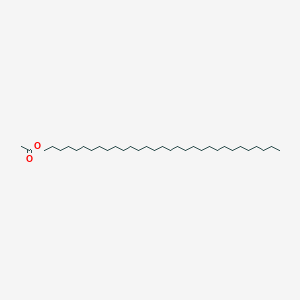
![Benzo[c]cinnoline-4-carboxylic acid](/img/structure/B13819678.png)
![Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl-](/img/structure/B13819686.png)

